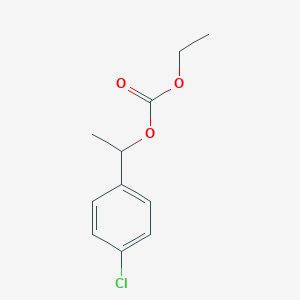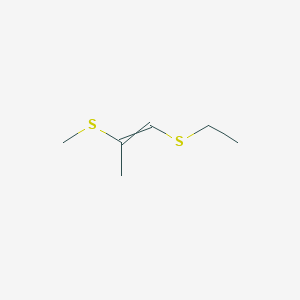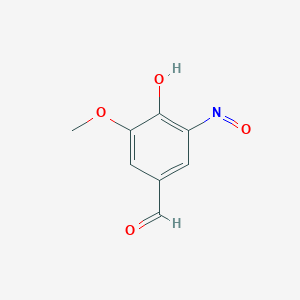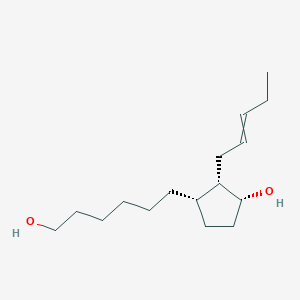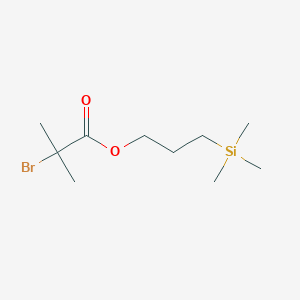boranyl CAS No. 718640-78-9](/img/structure/B12539103.png)
[2-(3-Chlorophenyl)ethenyl](hydroxy)boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)ethenylboranyl is an organoboron compound that features a boron atom bonded to a hydroxy group and a vinyl group substituted with a 3-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)ethenylboranyl typically involves the reaction of 3-chlorophenylacetylene with a boron-containing reagent. One common method is the hydroboration of 3-chlorophenylacetylene using a borane complex, such as borane-tetrahydrofuran (BH3-THF), followed by oxidation with hydrogen peroxide (H2O2) to yield the desired product.
Industrial Production Methods
Industrial production of 2-(3-Chlorophenyl)ethenylboranyl may involve large-scale hydroboration processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation can enhance the scalability and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-(3-Chlorophenyl)ethenylboranyl can undergo oxidation reactions to form boronic acids or borate esters.
Reduction: The compound can be reduced to form boron-containing alkanes.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles such as alkyl halides.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Boron-containing alkanes.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-(3-Chlorophenyl)ethenylboranyl is used as a building block for the construction of more complex molecules. Its boron moiety can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
The compound’s potential biological applications include its use as a precursor for boron-containing drugs. Boron compounds are known for their ability to interact with biological molecules, making them useful in medicinal chemistry.
Medicine
In medicine, boron-containing compounds are explored for their use in boron neutron capture therapy (BNCT), a type of cancer treatment. 2-(3-Chlorophenyl)ethenylboranyl could serve as a candidate for further development in this area.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and ceramics, where boron-containing compounds impart unique properties like thermal stability and hardness.
Mécanisme D'action
The mechanism by which 2-(3-Chlorophenyl)ethenylboranyl exerts its effects involves the interaction of its boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen atoms, allowing it to interact with enzymes and other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
Vinylboronic acid: Contains a vinyl group bonded to boron.
3-Chlorophenylboronic acid: Features a 3-chlorophenyl group bonded to boron.
Uniqueness
2-(3-Chlorophenyl)ethenylboranyl is unique due to the presence of both a 3-chlorophenyl group and a vinyl group, which can influence its reactivity and applications
Propriétés
Numéro CAS |
718640-78-9 |
|---|---|
Formule moléculaire |
C8H7BClO |
Poids moléculaire |
165.41 g/mol |
InChI |
InChI=1S/C8H7BClO/c10-8-3-1-2-7(6-8)4-5-9-11/h1-6,11H |
Clé InChI |
RGZANGPIXJVTJA-UHFFFAOYSA-N |
SMILES canonique |
[B](C=CC1=CC(=CC=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


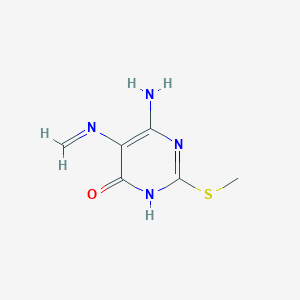
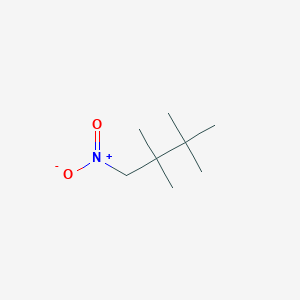
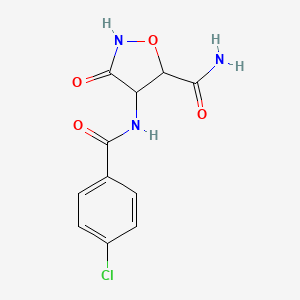

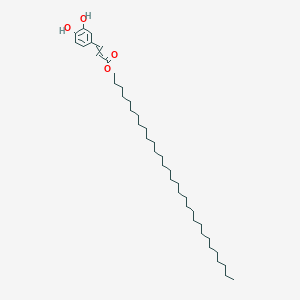
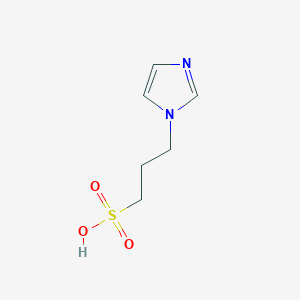
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
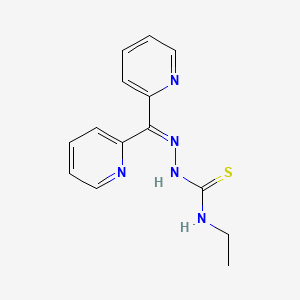
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
